

An In-depth Technical Guide to DSPE-PEG-Fluor 594 MW 2000

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG-Fluor 594, MW 2000

Cat. No.: B15622419

[Get Quote](#)

This technical guide provides a comprehensive overview of the structure, properties, and applications of DSPE-PEG-Fluor 594, a fluorescently labeled polyethylene glycol-lipid conjugate. Designed for researchers, scientists, and drug development professionals, this document details the molecular architecture, quantitative data, and common experimental protocols involving this versatile molecule.

Core Structure and Components

DSPE-PEG-Fluor 594 is a multifunctional molecule comprised of three key components:

- **1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE):** A saturated phospholipid that serves as the lipid anchor. Its hydrophobic distearoyl tails readily insert into lipid bilayers, making it an excellent component for forming liposomes and micelles.
- **Polyethylene Glycol (PEG) 2000:** A hydrophilic polymer with an average molecular weight of 2000 Daltons. The PEG chain provides a steric barrier, which can reduce non-specific protein binding and prolong the circulation time of nanoparticles in vivo.
- **Fluor 594:** A red fluorescent dye that is spectrally similar to Alexa Fluor 594. It allows for the visualization and tracking of the conjugate in various biological systems.

The DSPE moiety is linked to the PEG chain, which is in turn conjugated to the Fluor 594 dye, creating a lipid-polymer-dye construct. This structure is particularly useful for the development of fluorescently labeled drug delivery systems.

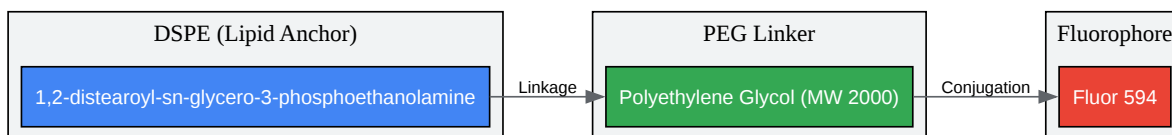
Quantitative Data Summary

The following table summarizes the key quantitative data for DSPE-PEG-Fluor 594 MW 2000 and its constituent parts.

Property	DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)	PEG 2000 (Polyethylene Glycol)	Fluor 594	DSPE-PEG-Fluor 594 MW 2000 (Complete Conjugate)
Molecular Formula	C ₄₁ H ₈₂ NO ₈ P	H(OCH ₂ CH ₂) _n OH (n ≈ 45)	Varies by specific structure (e.g., Alexa Fluor 594 NHS Ester: C ₃₉ H ₃₇ N ₃ O ₁₃ S ₂)	Not explicitly found in a single source.
Average Molecular Weight (g/mol)	748.07	~2000	~800 - 900 (for the reactive dye)	~2800 - 3000
Excitation Maximum (nm)	N/A	N/A	590[1]	590
Emission Maximum (nm)	N/A	N/A	617[1]	617

Molecular Structure Visualization

The following diagram illustrates the modular structure of DSPE-PEG-Fluor 594.



[Click to download full resolution via product page](#)

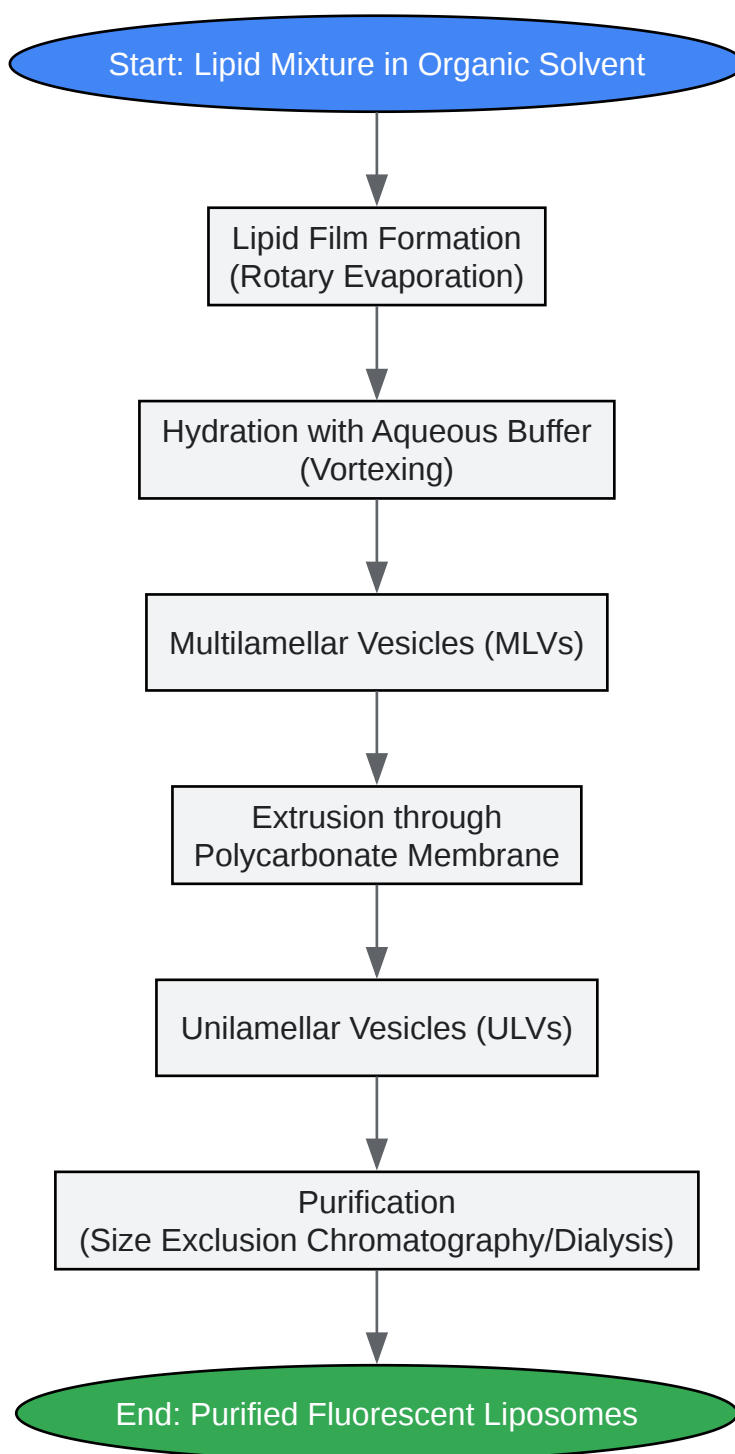
Modular structure of DSPE-PEG-Fluor 594.

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled Liposomes

This protocol describes a common method for preparing liposomes incorporating DSPE-PEG-Fluor 594.

- Lipid Film Hydration:
 - Co-dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Fluor 594 in a suitable organic solvent (e.g., chloroform).
 - Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
 - Further dry the film under vacuum for at least one hour to remove residual solvent.
 - Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
- Liposome Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
 - Perform the extrusion at a temperature above the phase transition temperature of the lipids.
 - Repeat the extrusion process for an odd number of passes to ensure a homogenous liposome population.
- Purification:
 - Remove any unencapsulated material by size exclusion chromatography or dialysis.



[Click to download full resolution via product page](#)

Workflow for preparing fluorescent liposomes.

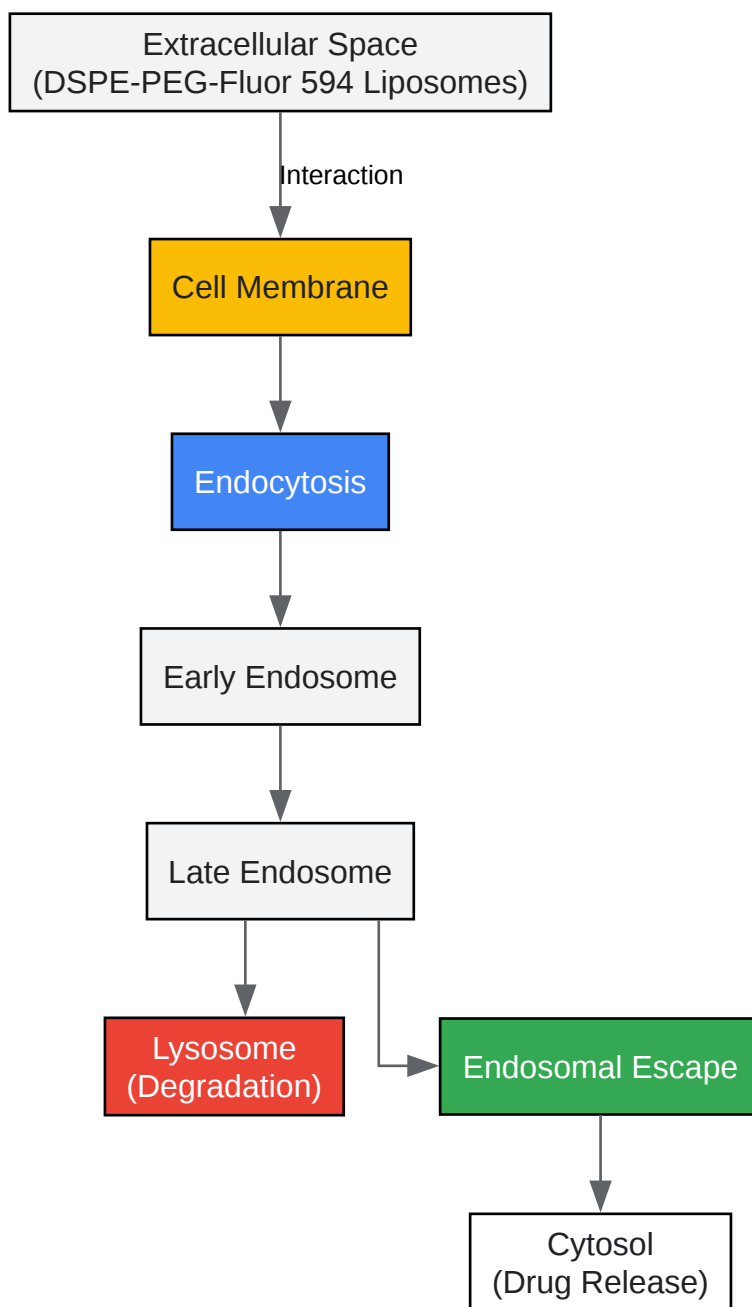
Protocol 2: Cellular Uptake and Imaging of Labeled Liposomes

This protocol outlines the steps for visualizing the cellular uptake of DSPE-PEG-Fluor 594 labeled liposomes.

- Cell Culture:
 - Plate cells of interest in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.
- Liposome Incubation:
 - Aspirate the culture medium and replace it with a fresh medium containing the fluorescently labeled liposomes at the desired concentration.
 - Incubate the cells with the liposomes for a specified period (e.g., 1-4 hours) at 37°C.
- Washing:
 - Remove the liposome-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove unbound liposomes.
- Counterstaining (Optional):
 - To visualize specific cellular compartments, counterstain the cells with appropriate fluorescent dyes (e.g., DAPI for the nucleus, LysoTracker for lysosomes).
- Imaging:
 - Image the cells using a fluorescence microscope equipped with the appropriate filter sets for Fluor 594 and any counterstains used.

Cellular Uptake and Intracellular Trafficking

The inclusion of PEG on the surface of liposomes generally reduces their uptake by the mononuclear phagocyte system, leading to longer circulation times. However, cellular uptake can still occur through various endocytic pathways. The following diagram illustrates a generalized pathway for the cellular uptake of DSPE-PEG coated nanoparticles.



[Click to download full resolution via product page](#)

Generalized cellular uptake pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSPE-PEG-Fluor 594, MW 2,000 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to DSPE-PEG-Fluor 594 MW 2000]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622419#what-is-the-structure-of-dspe-peg-fluor-594-mw-2000]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com